

Enhancing Surface Durability: The Role of Dipentaerythritol Hexaacrylate (DPHA) in Scratch-Resistant Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentaerythritol hexaacrylate*

Cat. No.: *B012369*

[Get Quote](#)

Introduction

Dipentaerythritol Hexaacrylate (DPHA) is a highly functional acrylate monomer that plays a pivotal role in the formulation of high-performance, scratch-resistant coatings. Utilized primarily in ultraviolet (UV) and electron beam (EB) curable systems, DPHA's unique molecular structure, featuring six acrylate groups, enables the formation of a densely cross-linked polymer network upon curing. This high cross-link density is the key contributor to the exceptional surface hardness, abrasion resistance, and chemical resistance observed in coatings incorporating this monomer. These properties are critical in a wide array of applications, including protective coatings for wood, plastics, and metals, as well as in printing inks and adhesives.

This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists on the effective use of DPHA in the development of scratch-resistant coatings.

Key Performance Characteristics of DPHA-Based Coatings

The inclusion of DPHA in a coating formulation imparts several desirable characteristics:

- Exceptional Hardness and Scratch Resistance: The high functionality of DPHA leads to a very dense polymer network after curing, which provides superior resistance to scratching and abrasion.
- Rapid Cure Response: DPHA is known for its high reactivity, which contributes to fast curing speeds in UV/EB curable formulations. This is a significant advantage in high-throughput industrial applications.
- Excellent Chemical Resistance: The highly cross-linked structure created by DPHA results in a coating that is more resistant to chemicals.
- Good Adhesion: When properly formulated, DPHA-containing coatings can exhibit good adhesion to a variety of substrates.
- Low Volatility: As a monomer, DPHA has low volatility, which is beneficial for environmental and safety considerations during application.

Quantitative Data on Coating Performance

The following table summarizes the effect of varying the ratio of **Dipentaerythritol Hexaacrylate** (DPHA) to another common reactive diluent, 1,6-Hexanediol Diacrylate (HDDA), on the physical properties of a UV-curable coating.

Formulation (HDDA:DPH A Ratio)	Main Resin (%)	Photoinitiat or (%)	Adhesion (ASTM D3359)	Flexibility (mm)	Pencil Hardness (ASTM D3363)
1:0	80	5	5B	5	H/500g
1:1	80	5	4B	6	2H/750g
1:2	80	5	3B	7	3H/750g
2:1	80	5	5B	5	H/750g
0:1	80	5	2B	8	4H/750g

Data sourced from a study on UV-curable coatings doped with nano-SiO₂.

As the data indicates, increasing the proportion of DPHA in the formulation leads to a significant increase in the pencil hardness of the cured film, a direct measure of its scratch resistance. However, this is often accompanied by a decrease in flexibility and adhesion. The optimal balance of properties for a specific application can be achieved by carefully adjusting the ratio of DPHA to other monomers and oligomers in the formulation. The 1:1 ratio of HDDA to DPHA in this study demonstrated a good balance of hardness, adhesion, and flexibility.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Scratch-Resistant Clear Coat

This protocol outlines the steps for preparing a basic UV-curable clear coating formulation incorporating DPHA.

Materials:

- Urethane Acrylate Oligomer (e.g., aliphatic polyester-based)
- **Dipentaerythritol Hexaacrylate (DPHA)**
- Reactive Diluent (e.g., 1,6-Hexanediol Diacrylate - HDDA)
- Photoinitiator (e.g., a blend of α -hydroxyketone and phosphine oxide types)
- Leveling Agent
- Defoamer

Equipment:

- High-speed disperser or laboratory mixer
- Opaque mixing vessel
- Film applicator (e.g., bar coater or drawdown bar)
- Substrate (e.g., polycarbonate or wood panels)

- UV Curing System (e.g., medium-pressure mercury lamp or UV-LED)

Procedure:

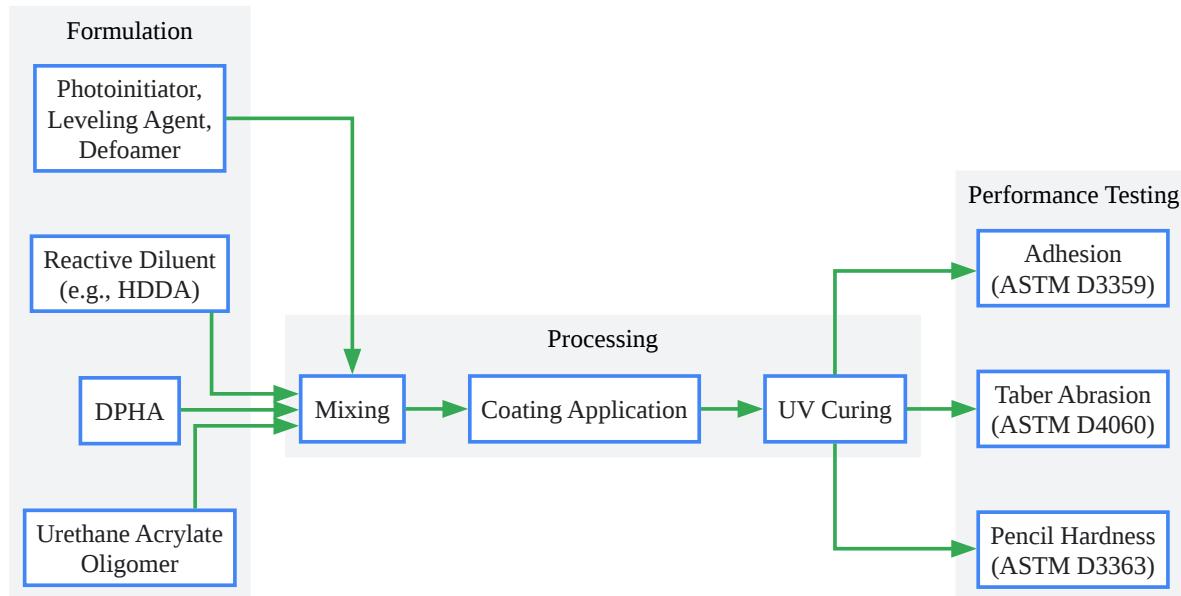
- Formulation Preparation: In an opaque vessel to prevent premature curing, combine the urethane acrylate oligomer, DPHA, and HDDA in the desired ratios. The specific ratio will depend on the target properties of the coating. A good starting point is a 1:1 ratio of DPHA to HDDA.
- Mixing: Mix the components at a moderate speed until a homogeneous mixture is obtained.
- Additive Incorporation: While continuing to mix, add the photoinitiator (typically 2-5% by weight of the total formulation), leveling agent (e.g., 0.1-0.5%), and defoamer (e.g., 0.1-0.5%). Continue mixing until all components are fully dissolved and dispersed.
- Viscosity Adjustment (Optional): If necessary, the viscosity can be adjusted by varying the ratio of the oligomer to the reactive diluents.
- Coating Application: Apply the formulated coating to the desired substrate using a film applicator to achieve a uniform wet film thickness (e.g., 25-50 μm).
- UV Curing: Immediately pass the coated substrate under a UV lamp. The required UV dose and intensity will depend on the specific formulation, film thickness, and the type of UV lamp used. A typical starting point would be a UV dose of 500-2000 mJ/cm^2 and an intensity of 100-500 mW/cm^2 . The conveyor speed of the curing system will determine the total UV dose.
- Post-Cure Evaluation: Allow the cured coating to cool to room temperature before performing any performance tests.

Protocol 2: Evaluation of Scratch Resistance

This protocol describes two standard methods for evaluating the scratch resistance of the cured coating.

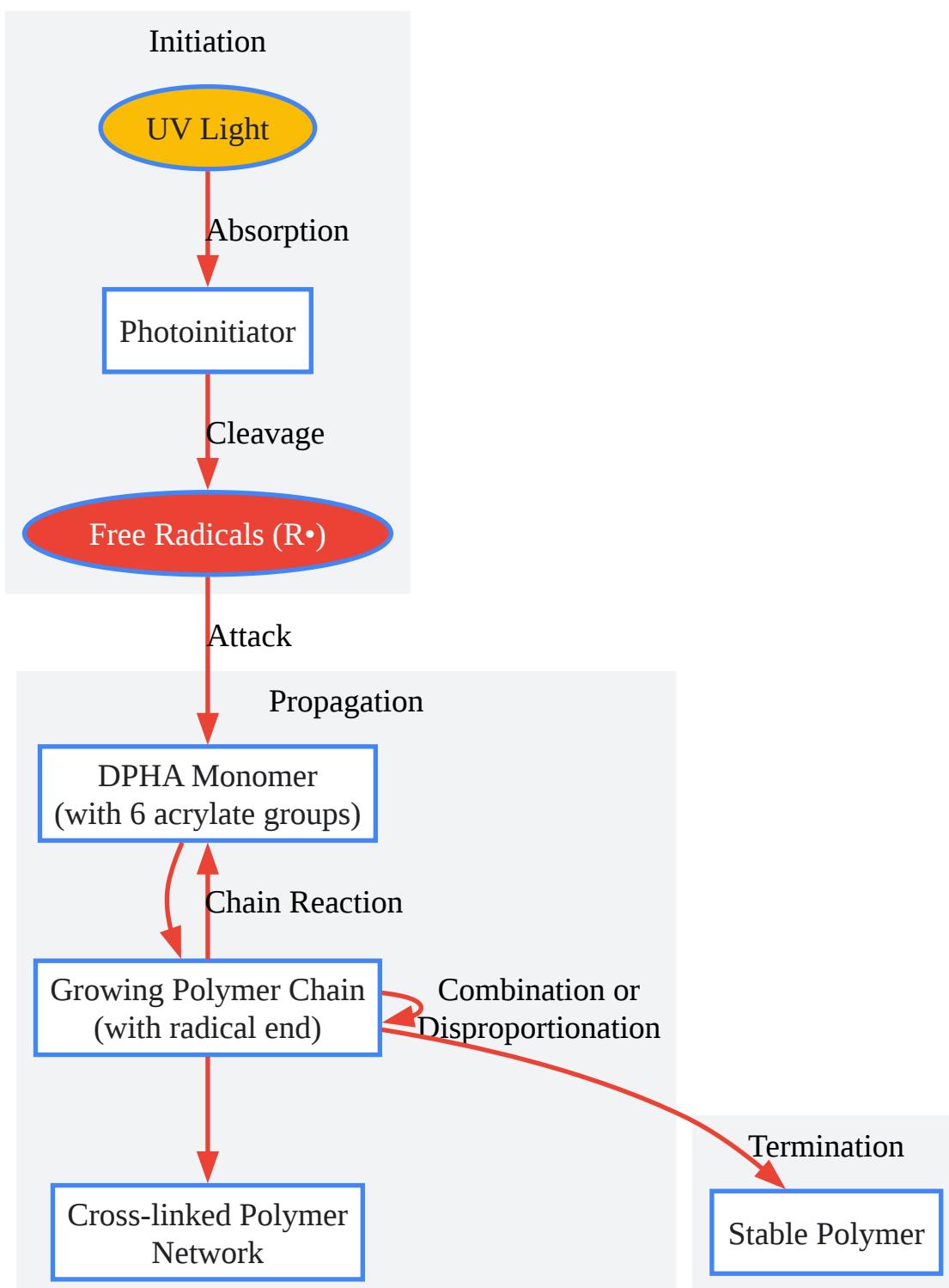
A. Pencil Hardness Test (ASTM D3363)

- Place the cured coated panel on a firm, level surface.


- Starting with the hardest pencil in a set of calibrated pencils (from 6B to 8H), hold the pencil at a 45° angle to the surface with firm pressure.
- Push the pencil forward about 6.5 mm (0.25 inches).
- Examine the surface for any indentation or scratch.
- If a scratch is observed, repeat the test with the next softer pencil until a pencil is found that will not scratch the surface.
- The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.

B. Taber Abrasion Test (ASTM D4060)

- Mount a coated specimen on the turntable of a Taber Abraser.
- Select the appropriate abrasive wheels (e.g., CS-10 or CS-17) and load (e.g., 500g or 1000g per arm) as specified for the application.
- Subject the specimen to a predetermined number of abrasion cycles.
- Measure the weight loss of the specimen at specified intervals or the number of cycles required to wear through the coating.
- The results can be reported as the weight loss after a certain number of cycles or as the Taber Wear Index.


Visualizations

Experimental Workflow for Coating Formulation and Testing

[Click to download full resolution via product page](#)

Caption: Workflow for formulating and testing DPHA-based scratch-resistant coatings.

UV Curing Mechanism: Free-Radical Polymerization of DPHA

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Enhancing Surface Durability: The Role of Dipentaerythritol Hexaacrylate (DPHA) in Scratch-Resistant Coatings]. BenchChem, [2025].

[Online PDF]. Available at: [<https://www.benchchem.com/product/b012369#use-of-dpha-in-developing-scratch-resistant-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com